![molecular formula C24H21FN6OS B2363502 2-((9-(4-氟苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]嘧啶-3-基)硫代)-N-间甲苯甲酰胺 CAS No. 1207032-21-0](/img/no-structure.png)

2-((9-(4-氟苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]嘧啶-3-基)硫代)-N-间甲苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

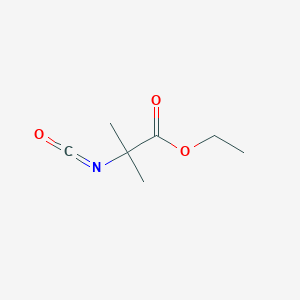

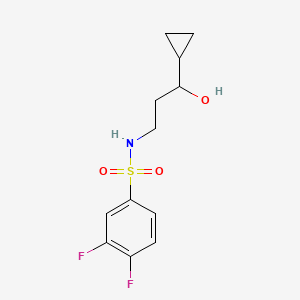

This compound is a derivative of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of different heterocyclic precursors, possibly involving steps like nucleophilic substitution, condensation, or cyclization . Without specific information on the compound, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a bicyclic structure containing two nitrogen atoms in each ring. It also has a thioether (R-S-R’) linkage and an acetamide (CH3CONH2) group .Chemical Reactions Analysis

As a heterocyclic compound, it might undergo reactions typical for such compounds, like electrophilic and nucleophilic substitution, depending on the exact substituents present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure, including the nature and position of its substituents. Properties like solubility, melting point, boiling point, etc., can be predicted using various computational chemistry methods .科学研究应用

- Application : The pyrazolo[1,5-a]pyrimidines (PPs) family, including our compound, exhibits tunable photophysical properties. These compounds can serve as optical probes for bioimaging, allowing researchers to visualize cellular structures and dynamics .

- Application : Compound 1 (a derivative of our compound) induces cell cycle arrest and apoptosis in both breast and cervical cancer cells. This suggests potential anticancer properties .

- Application : Our compound or related derivatives may exhibit antimicrobial activity. Further studies could explore their effectiveness against specific bacteria or fungi .

- Application : Derivatives of our compound, featuring pyrazolo[3,4-d]pyrimidine scaffolds, were designed as novel CDK2 inhibitors. Their growth-inhibitory effects on cancer cell lines warrant further investigation .

Fluorescent Probes and Imaging Agents

Cell Cycle Regulation and Apoptosis

Antimicrobial Activity

CDK2 Inhibition

Materials Science and Organic Electronics

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death . This is particularly significant in the context of cancer treatment, where the aim is to halt the uncontrolled proliferation of cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "2,3-dichloropyrazine", "sodium azide", "copper(I) iodide", "mesityl chloride", "thiourea", "acetic anhydride", "triethylamine", "sodium hydroxide", "N,N-dimethylformamide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-fluoroaniline is reacted with 2,3-dichloropyrazine in the presence of sodium azide and copper(I) iodide to form the intermediate compound 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thiourea in the presence of acetic anhydride and triethylamine to form the intermediate compound 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol is reacted with mesityl chloride in the presence of sodium hydroxide and N,N-dimethylformamide to form the intermediate compound 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide." ] } | |

CAS 编号 |

1207032-21-0 |

产品名称 |

2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide |

分子式 |

C24H21FN6OS |

分子量 |

460.53 |

IUPAC 名称 |

2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C24H21FN6OS/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-33-24-28-27-23-20-12-19(17-4-6-18(25)7-5-17)29-31(20)9-8-30(23)24/h4-12H,13H2,1-3H3,(H,26,32) |

InChI 键 |

QKLYRFGCBUYCEW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)